5-((6-Chlorohexyl)oxy)pentan-1-ol

Quality Control Procurement Pharmaceutical Intermediate

5-((6-Chlorohexyl)oxy)pentan-1-ol (CAS: 1852573-27-3) is a chlorinated alkyl-ether alcohol with molecular formula C11H23ClO2 and molecular weight 222.75 g/mol. It belongs to the chloroalkyl ether class, characterized by a 6-carbon chloroalkyl segment linked via an ether bond to a 5-carbon hydroxyalkyl segment.

Molecular Formula C11H23ClO2
Molecular Weight 222.75 g/mol
Cat. No. B8089833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((6-Chlorohexyl)oxy)pentan-1-ol
Molecular FormulaC11H23ClO2
Molecular Weight222.75 g/mol
Structural Identifiers
SMILESC(CCCCl)CCOCCCCCO
InChIInChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2
InChIKeyWDGCCFLLCSWKRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-((6-Chlorohexyl)oxy)pentan-1-ol Procurement Guide: CAS 1852573-27-3


5-((6-Chlorohexyl)oxy)pentan-1-ol (CAS: 1852573-27-3) is a chlorinated alkyl-ether alcohol with molecular formula C11H23ClO2 and molecular weight 222.75 g/mol . It belongs to the chloroalkyl ether class, characterized by a 6-carbon chloroalkyl segment linked via an ether bond to a 5-carbon hydroxyalkyl segment . Predicted physicochemical properties include a boiling point of 314.3±27.0 °C, density of 0.988±0.06 g/cm³, and pKa of 15.15±0.10 . The compound serves as a bifunctional building block with terminal chloro and hydroxyl groups enabling orthogonal conjugation strategies .

Why Generic Substitution Fails for 5-((6-Chlorohexyl)oxy)pentan-1-ol in Precision Synthesis


Generic substitution among chloroalkyl-ether linkers is precluded by the compound's specific 11-atom backbone architecture, which combines a 6-carbon chloroalkyl domain with a 5-carbon hydroxyalkyl domain via a central ether linkage . In PROTAC design, linker length directly governs ternary complex formation geometry and degradation efficiency [1]. Variations in linker length—even by 2–3 atoms—can alter degradation potency by orders of magnitude [1]. The exact C6-O-C5 topology produces a distinct spatial separation (~14–16 Å extended) between conjugation sites; substituting a commercially available analog such as 6-chlorohexanol (C6, one reactive terminus), 2-((6-chlorohexyl)oxy)ethanol (C6-O-C2, shorter), or PEG-based chloroalkyl variants alters both linker trajectory and conjugation geometry . This compound's bifunctional chloro/hydroxyl termini further enable orthogonal, stepwise conjugation—a capability absent in symmetric diols or dichloro analogs that would require differential protection strategies .

Quantitative Evidence Guide: 5-((6-Chlorohexyl)oxy)pentan-1-ol vs. Comparator Compounds


Purity Specification Comparison: 5-((6-Chlorohexyl)oxy)pentan-1-ol

Across commercial suppliers, 5-((6-Chlorohexyl)oxy)pentan-1-ol is offered at minimum purity thresholds of 97.2% to NLT 98% . In contrast, the shorter analog 2-((6-chlorohexyl)oxy)ethanol is typically supplied at 95% purity , while 6-chlorohexanol—a monofunctional alternative—is commonly offered at 96% . The 2–3% absolute purity differential reduces the impurity burden in downstream conjugation reactions, particularly relevant when stoichiometric control is required for heterobifunctional linker installation.

Quality Control Procurement Pharmaceutical Intermediate

Linker Atom Count and Spatial Geometry Differentiation

5-((6-Chlorohexyl)oxy)pentan-1-ol possesses an 11-atom backbone (C6-O-C5) excluding terminal functional groups . Systematic linker length studies in PROTAC systems demonstrate that variations of 3–4 atoms in linker length can alter degradation efficiency (DC₅₀) by 10- to 100-fold [1][2]. Shorter analogs such as 2-((6-chlorohexyl)oxy)ethanol (C6-O-C2, 8-atom backbone) produce distinct spatial constraints, while PEG-based chloroalkyl linkers with similar atom counts but higher conformational entropy yield different ternary complex stabilization profiles [2]. The C11 backbone of this compound corresponds to an extended length of approximately 14–16 Å, positioning it within the optimal range identified for VHL-recruiting PROTACs [1].

PROTAC Design Ternary Complex Linker Optimization

Chloro vs. Bromo Terminal Group Stability Advantage

5-((6-Chlorohexyl)oxy)pentan-1-ol features a primary alkyl chloride terminus. Compared to its bromo analog 5-((6-bromohexyl)oxy)pentan-1-ol (theoretical), the chloro derivative exhibits reduced electrophilicity and lower reactivity toward unintended nucleophiles [1]. In alkyl halide reactivity scales, primary alkyl bromides undergo SN2 substitution approximately 50–100× faster than primary alkyl chlorides under comparable conditions [2]. This differential reactivity confers improved bench stability and greater tolerance to basic or nucleophilic environments during multi-step synthesis, while maintaining sufficient reactivity for controlled conjugation under appropriate conditions (e.g., elevated temperature or catalytic activation) [1].

Chemical Stability Nucleophilic Substitution Linker Durability

Predicted Lipophilicity (cLogP) and Membrane Permeability Profile

The predicted octanol-water partition coefficient (cLogP) for 5-((6-chlorohexyl)oxy)pentan-1-ol is approximately 3.2–3.5, based on the 11-carbon alkyl-ether backbone with terminal polar groups . This value positions the compound in the moderate lipophilicity range (Lipinski Rule of Five threshold: cLogP <5). In comparison, shorter analogs such as 2-((6-chlorohexyl)oxy)ethanol (cLogP ~1.8–2.0) exhibit lower lipophilicity and reduced passive membrane permeability, while longer alkyl chain variants (>14 carbons) exceed cLogP 4.5, increasing the risk of poor aqueous solubility and non-specific protein binding [1]. The balanced cLogP of this compound supports adequate membrane transit for intracellular target engagement while maintaining acceptable aqueous solubility for formulation [1].

Lipophilicity Permeability Drug Conjugate

Storage Stability: Long-Term Preservation Conditions

5-((6-Chlorohexyl)oxy)pentan-1-ol demonstrates defined long-term storage stability. The compound is stable for 2 years when stored at 20°C, and for 3 years when stored as powder at -20°C . For solution-phase storage, stability extends to 1 year at -80°C . Short-term handling requires refrigeration at 2–8°C . In contrast, alkyl bromides and alkyl iodides typically exhibit reduced shelf life due to increased susceptibility to photolytic and thermal degradation [1]. The chloro substituent in this compound provides enhanced storage robustness, reducing procurement frequency and minimizing batch-to-batch variability associated with degradation products.

Storage Stability Shelf Life Procurement

Validated Application Scenarios for 5-((6-Chlorohexyl)oxy)pentan-1-ol Procurement


PROTAC Linker Synthesis Requiring Defined C6-O-C5 Spacer Topology

5-((6-Chlorohexyl)oxy)pentan-1-ol serves as a bifunctional alkyl-ether linker building block for proteolysis-targeting chimera (PROTAC) assembly. Its 11-atom C6-O-C5 backbone provides a specific spatial separation (~14–16 Å extended) between E3 ligase ligand and target protein warhead attachment points . The terminal chloro group enables conjugation to amine-functionalized ligands via nucleophilic substitution, while the hydroxyl group permits esterification or etherification to the opposing ligand. Systematic linker length studies in PROTAC systems demonstrate that variations of 3–4 atoms alter degradation DC₅₀ by 10- to 100-fold, underscoring the importance of precise linker selection [1]. This compound occupies a distinct topological niche between shorter C2-based linkers and longer PEG-based alternatives .

Stepwise Heterobifunctional Conjugation in ADC Payload-Linker Construction

The orthogonal chloro and hydroxyl termini of 5-((6-Chlorohexyl)oxy)pentan-1-ol enable sequential conjugation strategies in antibody-drug conjugate (ADC) linker-payload assembly. The hydroxyl group can be activated (e.g., as a mesylate or tosylate) and coupled to drug payloads under conditions that leave the chloro terminus intact for subsequent conjugation to antibody lysine residues . This stepwise approach eliminates the need for differential protection/deprotection cycles required when using symmetric diol or dichloro linkers. The C11 alkyl-ether backbone provides adequate spacing to mitigate steric hindrance between payload and antibody while maintaining favorable cLogP (~3.2–3.5) for conjugate solubility [1].

Alkyl-Ether Spacer for Small Molecule Drug Conjugates Requiring Hydrolytic Stability

5-((6-Chlorohexyl)oxy)pentan-1-ol functions as a non-cleavable alkyl-ether spacer in small molecule drug conjugates where prolonged circulatory stability is required. Unlike ester-based linkers that undergo rapid plasma hydrolysis (t₁/₂ typically 2–6 hours) or disulfide linkers sensitive to reductive cleavage, the alkyl-ether backbone of this compound remains intact under physiological pH and redox conditions . The reduced electrophilicity of the primary alkyl chloride (relative reactivity 1.0 vs. 50–100 for alkyl bromides) further minimizes premature payload release or off-target alkylation during systemic circulation [1]. This stability profile supports applications requiring sustained conjugate integrity prior to target cell internalization.

Pharmaceutical Intermediate for Long-Chain Alkyl-Ether Functionalized APIs

5-((6-Chlorohexyl)oxy)pentan-1-ol is employed as a pharmaceutical intermediate for introducing long-chain alkyl-ether functionality into active pharmaceutical ingredients (APIs). The compound's terminal hydroxyl group provides a synthetic handle for O-alkylation or esterification to drug cores, while the distal chloro group remains available for subsequent diversification or serves as a lipophilic modulator . Commercial availability at 97.2–98% purity reduces the impurity burden in regulated pharmaceutical synthesis workflows compared to lower-purity alternatives [1]. The defined storage stability (2 years at 20°C, 3 years at -20°C) supports multi-year development timelines without intermediate degradation .

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